Segetalin B

Vue d'ensemble

Description

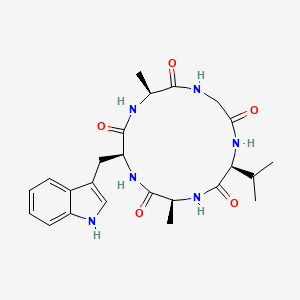

Segetalin B is a cyclopentapeptide from Vaccaria segetalis, which possesses estrogen-like activity . It is a natural product that has been associated with potential therapeutic options for postmenopausal osteoporosis .

Synthesis Analysis

The biosynthesis of Segetalin B involves the precursor gene of heterophyllin B in Pseudostellaria heterophylla . The precursor gene is functionally identified in vivo and in vitro . The precursor peptide encoded by the gene can enzymatically synthesize heterophyllin B . The expression of this gene is positively correlated with heterophyllin B accumulation in P. heterophylla .Molecular Structure Analysis

Segetalin B has a molecular formula of C24H32N6O5 . It contains a total of 69 bonds, including 37 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 5 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 5 secondary amides (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis

The biosynthesis of Segetalin B involves ribosomally synthesized and posttranslationally modified peptides (RiPP) derived from the precursor gene-encoded precursor peptide . The core peptide sequence of heterophyllin B is IFGGLPPP in P. heterophylla .Applications De Recherche Scientifique

Pharmaceutical Analysis

Segetalin B, along with Segetalin A, is found in Vaccariae Semen . An HPLC method has been established for the determination of these compounds . This method is simple, accurate, repeatable, and can be used for the quantitative analysis of Segetalin A and Segetalin B in Vaccariae Semen .

Cancer Treatment

Caryophyllaceae-type cyclopeptides, which include Segetalin B, show several biological activities, including cancer cytotoxicity . These cyclopeptides have been discovered in several plant families but mainly are from the Caryophyllaceae family . The sequences of Trp-Ala-Gly-Val or Tyr-Ala-Gly-Val, β-turn occurring, one in segetalin B (between Trp 4 and Ala 5) and two in segetalin A (between Trp 5 and Ala 6 and between Val 2 and Pro 3) as well as cyclic rather than acyclic shapes of the peptides are .

Medicinal Properties

Segetalin B is found in the seeds of Vaccaria hispanica, which have been the focus of many pharmacological activity investigations due to their medicinal properties .

Safety and Hazards

Orientations Futures

Caryophyllaceae-type cyclopeptides, including Segetalin B, show several biological activities, including cancer cytotoxicity . These cyclopeptides have been discovered in several plant families but mainly are from the Caryophyllaceae family . By comparing their structures and cytotoxic activities, there is potential for these types of cyclopeptides to have a future place in the clinic for cancer treatment .

Mécanisme D'action

Target of Action

Segetalin B, a natural product from Vaccaria segetalis, has been identified to possess estrogen-like activity . This suggests that the primary target of Segetalin B is the estrogen receptor, which plays a crucial role in numerous physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .

Mode of Action

The interaction of Segetalin B with its target, the estrogen receptor, results in a series of changes within the cell. The binding of Segetalin B to the estrogen receptor can trigger a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes . This interaction can lead to various downstream effects depending on the specific cellular context .

Biochemical Pathways

The binding of Segetalin B to the estrogen receptor can influence several biochemical pathways. For instance, it can affect the signaling pathways associated with cell growth and differentiation .

Result of Action

The molecular and cellular effects of Segetalin B’s action are largely dependent on its interaction with the estrogen receptor. By binding to this receptor, Segetalin B can influence the expression of specific genes, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of Segetalin B can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the binding of Segetalin B to the estrogen receptor and thus influence its action .

Propriétés

IUPAC Name |

(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDUSUKSGAFMN-OACKDKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Segetalin B | |

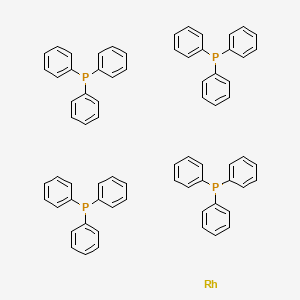

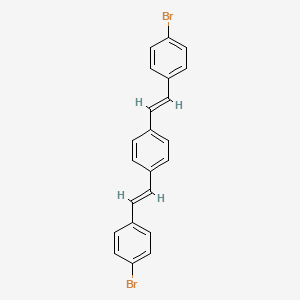

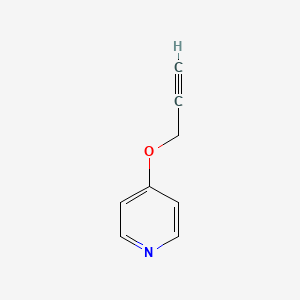

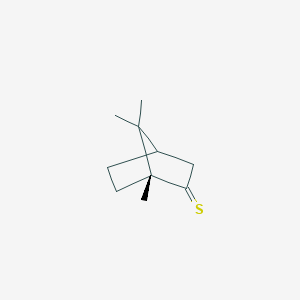

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

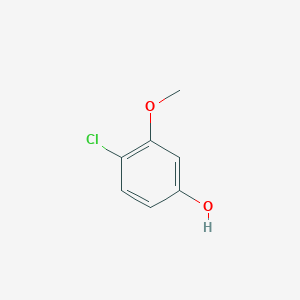

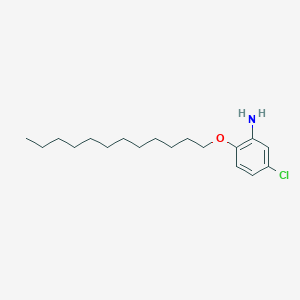

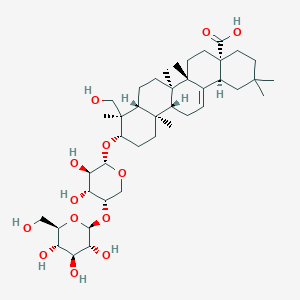

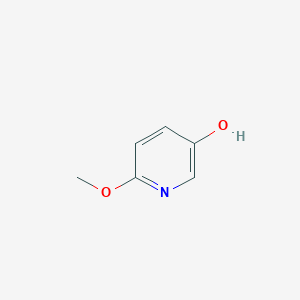

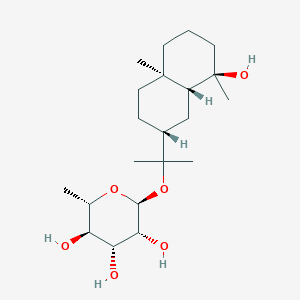

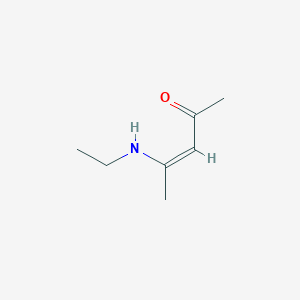

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)